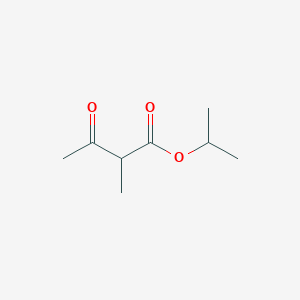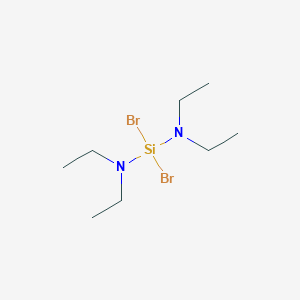
1,1-Dibromo-N,N,N',N'-tetraethylsilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine is an organosilicon compound characterized by the presence of two bromine atoms and a silicon atom bonded to four ethyl groups and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine typically involves the reaction of a silicon-containing precursor with bromine or a brominating agent. One common method is the bromination of a silicon-containing amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new silicon-containing compounds.
Oxidation Reactions: The compound can be oxidized to form silicon-containing oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of silicon-containing hydrides or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol, and may require the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis of the reducing agent.
Major Products Formed
Substitution Reactions: New silicon-containing compounds with different functional groups.
Oxidation Reactions: Silicon-containing oxides or other oxidation products.
Reduction Reactions: Silicon-containing hydrides or other reduced species.
Applications De Recherche Scientifique
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a precursor for the synthesis of biologically active silicon-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems. Silicon-containing compounds are known for their biocompatibility and unique properties, making them attractive candidates for medical applications.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine involves its interaction with molecular targets through its bromine and silicon atoms. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atom can form stable bonds with various nucleophiles. These interactions can lead to the formation of new chemical species and the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromoethane: A simple dibromoalkane used in organic synthesis and as a reagent in various chemical reactions.
1,1-Dibromo-3,3,3-trifluoroacetone: A dibromo compound with applications in organic synthesis and as a building block for more complex molecules.
Poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide): A dibromo compound used as a catalyst in organic reactions and for the synthesis of biologically active compounds.
Uniqueness
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine is unique due to its combination of bromine and silicon atoms, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
918658-80-7 |
|---|---|
Formule moléculaire |
C8H20Br2N2Si |
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
N-[dibromo(diethylamino)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20Br2N2Si/c1-5-11(6-2)13(9,10)12(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
CBWVVIXMZBMYPN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](N(CC)CC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)

![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)

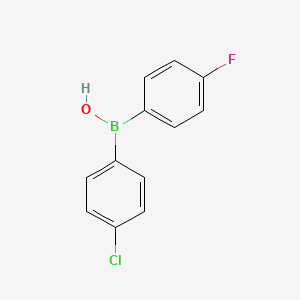
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
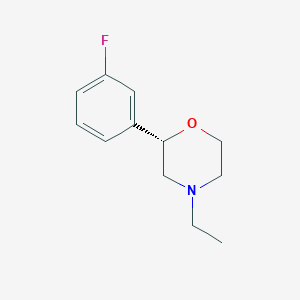
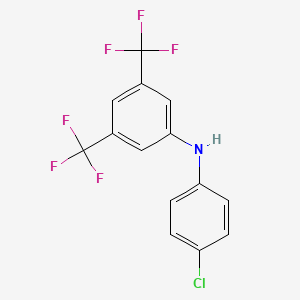
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
